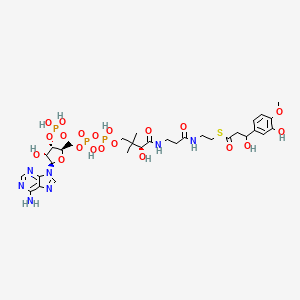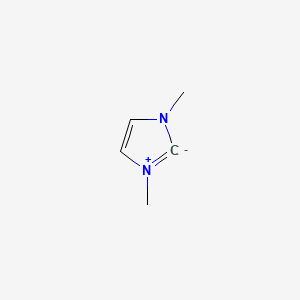
1,3-Dimethylimidazol-2-ylidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethylimidazol-2-ylidene is a member of imidazol-2-ylidenes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1,3-Dimethylimidazol-2-ylidene has been synthesized and characterized in various forms. For example, 1,3-dimethylimidazol-2-ylidene borane has been synthesized from N-alkyl imidazole, an alkylating agent, and sodium borohydride. This process is notable for its convenience and the ability to isolate pure products directly from water (Gardner, Kawamoto, & Curran, 2015).
Catalysis and Polymerization
- 1,3-Dimethylimidazol-2-ylidene has been utilized in catalysis and polymerization processes. For instance, it functions as a catalyst in the ring-opening polymerization of lactide, resulting in polymers with controlled molecular weights and narrow polydispersities (Csihony, Culkin, Sentman, Dove, Waymouth, & Hedrick, 2005).
Anticancer Properties
- The compound has shown potential in medical research, particularly in exploring anticancer properties. Studies on gold(I) and silver(I) N-heterocyclic carbene complexes, including those with 1,3-dimethylimidazol-2-ylidene, have indicated efficacy in targeting lung cancer cells (Siciliano, Deblock, Hindi, Durmus, Panzner, Tessier, & Youngs, 2011).
Reactions with Other Elements
- Reactions of 1,3-dimethylimidazol-2-ylidene with other elements have been studied extensively. For example, its reaction with tellurium tetraiodide results in the formation of carbene adducts, demonstrating the compound's versatility in forming various chemical structures (Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005).
Radical Reductions
- It has been used in radical reductions of alkyl halides. Studies have found 1,3-dimethylimidazol-2-ylidene borane useful for reducing alkyl iodides and bromides, showcasing its potential in organic synthesis (Ueng, Fensterbank, Lacôte, Malacria, & Curran, 2011).
Interaction with Hydrogen Atoms
- The interaction of 1,3-dimethylimidazol-2-ylidene with hydrogen atoms has been a subject of both theoretical and experimental study, providing insights into its radical chemistry and potential applications in various chemical processes (McKenzie, Brodovitch, Percival, Ramnial, & Clyburne, 2003).
Propiedades
Nombre del producto |
1,3-Dimethylimidazol-2-ylidene |
|---|---|
Fórmula molecular |
C5H8N2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
1,3-dimethyl-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C5H8N2/c1-6-3-4-7(2)5-6/h3-4H,1-2H3 |
Clave InChI |
PQVRXLRYFUEHNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C[N+](=[C-]1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



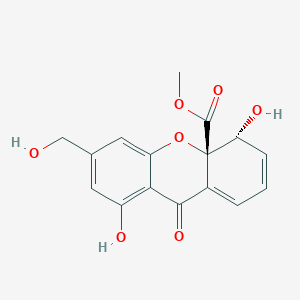
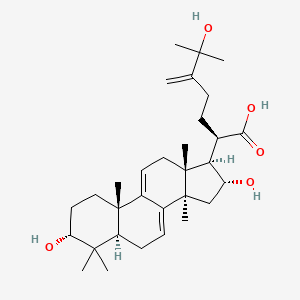
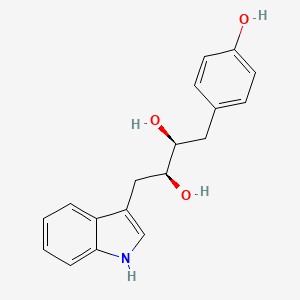
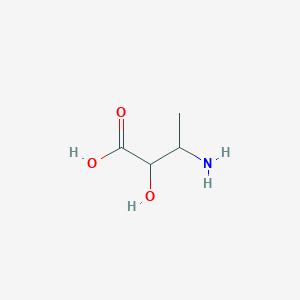
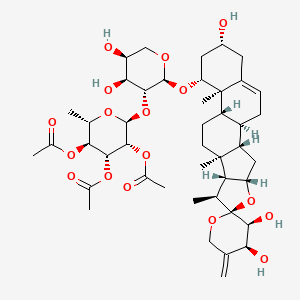
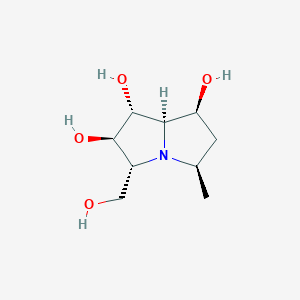
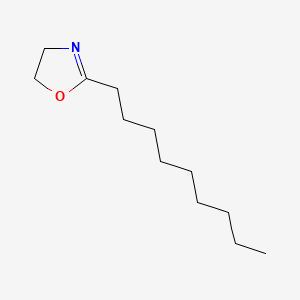
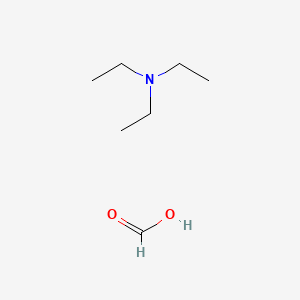
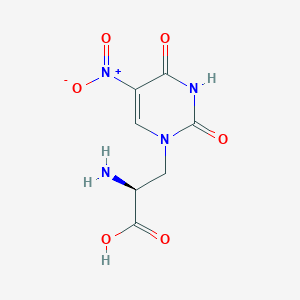
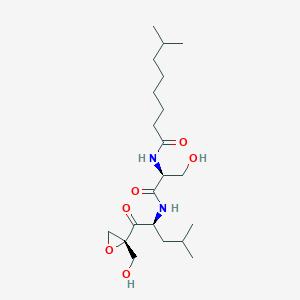
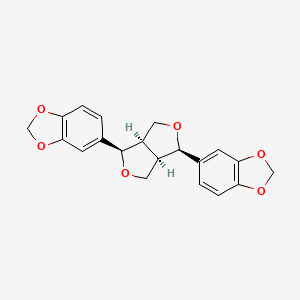
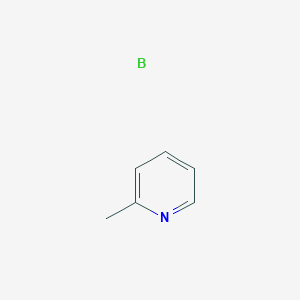
![(2S)-2-Amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1247434.png)
